3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide is an organic compound that belongs to the class of benzamides, characterized by the presence of bromine, chlorine, and fluorine substituents on a dimethylbenzamide structure. Its molecular formula is and it has a molecular weight of approximately 276.55 g/mol. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties.
3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide is classified as:
The synthesis of 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide typically involves multi-step reactions that may include:
Specific synthetic routes may include:
The molecular structure of 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide can be represented as follows:
The structural data includes:
CC(=O)N(C)C1=C(C(=C(C=C1Br)Cl)F)N
InChI=1S/C10H10BrClFNO/c1-6(12)11(5-7(13)8(14)9(1)2)4-3/h4-5H,1-2H3
This data provides insight into the connectivity and arrangement of atoms within the molecule .
3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide can participate in various chemical reactions:
The reactivity of this compound is influenced by the electron-withdrawing effects of the halogens, which can enhance its electrophilic character during reactions .
The mechanism of action for 3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide largely depends on its application in biological systems or synthetic pathways. For instance:
Quantitative data regarding its binding affinity or inhibitory potency would typically be derived from experimental studies involving enzyme assays or receptor binding studies .
Further characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of this compound .
3-Bromo-6-chloro-2-fluoro-N,N-dimethylbenzamide finds applications in several scientific fields:
This compound's diverse applications underscore its significance in both academic research and industrial contexts .
CAS No.: 20298-86-6
CAS No.: 13465-08-2
CAS No.: 98569-64-3
CAS No.:
CAS No.: 4685-03-4